(3-Propoxyisoxazol-5-yl)methanol
Description
(3-Propoxyisoxazol-5-yl)methanol is an isoxazole derivative characterized by a propoxy (CH₂CH₂CH₂O-) substituent at the 3-position of the isoxazole ring and a hydroxymethyl (-CH₂OH) group at the 5-position. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .
Properties
CAS No. |
328257-14-3 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(3-propoxy-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C7H11NO3/c1-2-3-10-7-4-6(5-9)11-8-7/h4,9H,2-3,5H2,1H3 |
InChI Key |
DYWNNQKFCORYLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NOC(=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural analogs of (3-Propoxyisoxazol-5-yl)methanol, highlighting substituent effects:
Substituent Effects on Properties
Propoxy vs. Methyl (3-Methylisoxazol-5-yl)methanol Lipophilicity: The propoxy group (ether linkage) increases lipophilicity compared to methyl, enhancing solubility in organic solvents . Reactivity: The ether oxygen in propoxy may act as an electron-donating group, altering electrophilic substitution patterns on the isoxazole ring.
Propoxy vs. Phenyl (3-Phenyl-5-isoxazolyl)methanol) Aromaticity: Phenyl groups introduce π-π stacking interactions, useful in materials science, whereas propoxy’s alkyl chain favors hydrophobic interactions .
Methanol vs. Propanol Side Chain (3-(3-Methylisoxazol-5-yl)propan-1-ol) Hydrogen Bonding: The terminal -OH in methanol offers stronger hydrogen-bonding capacity than propanol’s longer chain, affecting solubility in polar solvents .
Propoxy vs.
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